N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine
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Overview
Description
N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine is a chemical compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . It is characterized by the presence of an ethoxycarbonyl group attached to an amino group, which is further connected to a benzoyl group and glycine. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis and the development of new compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl and amino groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(methoxycarbonyl)amino]benzoyl}glycine
- N-{4-[(propoxycarbonyl)amino]benzoyl}glycine
- N-{4-[(butoxycarbonyl)amino]benzoyl}glycine
Uniqueness
N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .
Properties
IUPAC Name |
2-[[4-(ethoxycarbonylamino)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-2-19-12(18)14-9-5-3-8(4-6-9)11(17)13-7-10(15)16/h3-6H,2,7H2,1H3,(H,13,17)(H,14,18)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEGTYMQMWCXMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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